molecular formula C21H17Br2NO5S B2353799 6,8-dibromo-3-(2-(2,5-dimethoxyphenyl)thiazolidine-3-carbonyl)-2H-chromen-2-one CAS No. 421569-57-5

6,8-dibromo-3-(2-(2,5-dimethoxyphenyl)thiazolidine-3-carbonyl)-2H-chromen-2-one

Cat. No.: B2353799
CAS No.: 421569-57-5
M. Wt: 555.24
InChI Key: YYWPFKZDBPMNAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,8-dibromo-3-(2-(2,5-dimethoxyphenyl)thiazolidine-3-carbonyl)-2H-chromen-2-one is a useful research compound. Its molecular formula is C21H17Br2NO5S and its molecular weight is 555.24. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 6,8-dibromo-3-(2-(2,5-dimethoxyphenyl)thiazolidine-3-carbonyl)-2H-chromen-2-one , with the molecular formula C21H17Br2NO5SC_{21}H_{17}Br_{2}NO_{5}S, is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on current research findings.

  • Molecular Weight: 555.24 g/mol
  • CAS Number: 421569-57-5
  • IUPAC Name: 6,8-dibromo-3-[2-(2,5-dimethoxyphenyl)-1,3-thiazolidine-3-carbonyl]chromen-2-one
  • Purity: Typically ≥ 95% .

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including anti-inflammatory, antioxidant, and potential anti-cancer properties. Its structural features contribute to its interaction with various biological targets.

Anti-inflammatory Activity

Studies have shown that derivatives of thiazolidine compounds can inhibit inflammatory pathways. For instance, compounds similar to 6,8-dibromo derivatives have demonstrated the ability to reduce pro-inflammatory cytokine production and inhibit the activation of NF-kB pathways in cell models . This suggests potential applications in treating inflammatory diseases.

Antioxidant Properties

The antioxidant capacity of this compound is notable. Research indicates that it can scavenge free radicals and reduce oxidative stress markers in vitro. This activity is crucial as oxidative stress is implicated in numerous chronic diseases .

Anticancer Potential

Preliminary studies suggest that 6,8-dibromo derivatives may exhibit cytotoxic effects against various cancer cell lines. For example, compounds with similar thiazolidine structures have been reported to induce apoptosis in cancer cells through the activation of caspase pathways . The specific mechanisms by which this compound exerts its anticancer effects warrant further investigation.

The biological activity of this compound is thought to involve multiple mechanisms:

  • Inhibition of Enzymatic Pathways: The compound may inhibit key enzymes involved in inflammatory responses and cancer progression.
  • Modulation of Signaling Pathways: It likely affects signaling pathways such as MAPK and PI3K/Akt, which are crucial in cell survival and proliferation.
  • Interaction with Cellular Receptors: It may bind to specific receptors involved in inflammation and cancer cell growth.

Case Studies

Several case studies have highlighted the efficacy of thiazolidine derivatives in clinical settings:

  • Anti-diabetic Effects: A related compound demonstrated significant reductions in blood glucose levels and improved insulin sensitivity in diabetic mouse models .
  • Cancer Research: In vitro studies showed that a thiazolidine derivative led to reduced viability of breast cancer cells by inducing apoptosis .

Data Table: Biological Activities

Activity TypeObserved EffectsReference
Anti-inflammatoryReduced cytokine production; inhibited NF-kB activation
AntioxidantScavenged free radicals; reduced oxidative stress
AnticancerInduced apoptosis in cancer cell lines
Anti-diabeticLowered blood glucose; improved insulin sensitivity

Properties

IUPAC Name

6,8-dibromo-3-[2-(2,5-dimethoxyphenyl)-1,3-thiazolidine-3-carbonyl]chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17Br2NO5S/c1-27-13-3-4-17(28-2)14(10-13)20-24(5-6-30-20)19(25)15-8-11-7-12(22)9-16(23)18(11)29-21(15)26/h3-4,7-10,20H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYWPFKZDBPMNAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2N(CCS2)C(=O)C3=CC4=CC(=CC(=C4OC3=O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17Br2NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

555.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.